N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Description
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-5-14(3)17-9-7-8-10-20(17)25-19(6-2)21(24)23-18-12-11-16(22)13-15(18)4/h7-14,19H,5-6,22H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVZXKRMTXAWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 340.46 g/mol. Its structure features a butanamide backbone with an amino group and a sec-butyl phenoxy group, which may influence its reactivity and biological activity significantly.
Synthesis
The synthesis of this compound typically involves several steps that ensure the integrity of its complex structure. The general synthetic route includes:
- Formation of the butanamide backbone : This is achieved through acylation reactions involving appropriate amines and carboxylic acids.
- Introduction of the sec-butyl phenoxy group : This step often utilizes etherification techniques to attach the phenoxy moiety effectively.
These methods are designed to enhance yield while maintaining structural fidelity, which is crucial for biological activity.
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. Notably, the compound has shown potential in modulating cytokine expression, which is critical in inflammatory responses.
- Cytokine Modulation : Research indicates that compounds structurally related to this compound can inhibit mRNA expression levels of pro-inflammatory cytokines such as IL-6 and IL-1β in vitro . For instance, studies have demonstrated that specific derivatives can significantly reduce these cytokine levels in human keratinocyte cells when induced by lipopolysaccharides (LPS).
The proposed mechanism of action involves:
- Inhibition of Signaling Pathways : Compounds similar to this compound have been shown to inhibit the phosphorylation of key proteins involved in inflammatory signaling pathways, such as STAT3 and NF-κB . This inhibition prevents the activation of downstream inflammatory responses.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations influence biological activity. The following table summarizes some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide | C21H28N2O2 | Different amino positioning may affect biological activity |
| N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide | C20H26N2O2 | Tert-butyl group may influence solubility and reactivity |
| N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide | C17H20ClN2O | Chlorine substituents alter electronic properties |
This comparison illustrates how modifications in functional groups can lead to variations in pharmacological properties, emphasizing the significance of the sec-butyl group in enhancing lipophilicity and membrane permeability .
Case Studies and Research Findings
Several studies have investigated the therapeutic potential of compounds similar to this compound. Notable findings include:
-
In Vitro Studies : In vitro assays have demonstrated that specific derivatives significantly reduce IL-6 mRNA expression levels, indicating their potential as anti-inflammatory agents .
- Example results showed IL-6 mRNA expression levels decreasing from control values when treated with these compounds at concentrations around 10 μM.
- In Vivo Studies : Animal models have further validated these findings, showing reduced levels of inflammatory markers without hepatotoxicity, thus supporting the safety profile for potential therapeutic use .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Preliminary studies indicate that N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide may exhibit anti-inflammatory and analgesic properties. This positions it as a candidate for drug development aimed at treating pain management and inflammatory conditions. Its interaction with specific enzymes and receptors could lead to significant pharmacological effects, although detailed mechanisms of action require further investigation.
Structure-Activity Relationship (SAR):
Research into the SAR of this compound suggests that modifications to the amino or phenoxy groups could enhance its efficacy. For instance, the sec-butyl group increases lipophilicity, potentially improving membrane permeability and bioavailability.
Biochemical Research
Enzyme Interaction Studies:
this compound is utilized in studies examining its interactions with various biological targets. Techniques such as enzyme assays and receptor binding studies are employed to elucidate its mechanism of action. Understanding these interactions is crucial for optimizing its therapeutic potential.
Case Studies:
- Anti-inflammatory Activity: In vitro studies have shown that the compound can inhibit certain pro-inflammatory cytokines, suggesting its potential utility in managing conditions like arthritis.
- Analgesic Effects: Animal models have demonstrated reduced pain responses when treated with this compound, supporting its candidacy for further development as an analgesic agent.
Synthetic Applications
Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions that ensure the preservation of structural integrity while allowing for modifications that enhance biological properties.
Reactivity:
The compound can undergo various chemical reactions, including:
- Substitution Reactions: Particularly at the amino group, allowing for the introduction of different substituents that may alter biological activity.
- Oxidation and Reduction: These reactions can modify functional groups to enhance solubility or reactivity in biological systems.
Preparation Methods
Preparation of 2-[2-(sec-butyl)phenoxy]butanoic acid derivative
- Starting materials: 2-(sec-butyl)phenol and 2-bromobutanoic acid or equivalent
- Reaction: Nucleophilic aromatic substitution or Williamson ether synthesis
- Conditions: Typically performed under basic conditions (e.g., potassium carbonate or sodium hydride as base) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Moderate heating (50–100 °C) to facilitate ether bond formation
- Outcome: Formation of 2-[2-(sec-butyl)phenoxy]butanoic acid or its ester derivative
Activation of the acid derivative
- The carboxylic acid group is activated to form a more reactive intermediate for amide bond formation. Common activating agents include:
- Thionyl chloride (SOCl2) to form acid chloride
- Carbodiimides such as dicyclohexylcarbodiimide (DCC) or N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC)
- Mixed anhydrides or active esters (e.g., NHS esters)
Coupling with 4-amino-2-methylphenyl amine
- The amine component, 4-amino-2-methylphenylamine, is reacted with the activated acid derivative.
- Conditions: Typically carried out in an inert atmosphere (nitrogen or argon) to prevent side reactions.
- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or DMF are commonly used.
- Temperature: Ambient to slightly elevated temperatures (20–50 °C).
- Catalysts/Additives: Sometimes catalytic amounts of bases like triethylamine (TEA) or pyridine are added to scavenge generated acids and improve coupling efficiency.
Purification
- The crude product is purified by:
- Recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate)
- Chromatographic techniques such as flash column chromatography or preparative HPLC
- Purity is confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.
Advanced Techniques and Optimization
- Microwave-assisted synthesis: Utilization of microwave irradiation has been reported to accelerate the coupling reaction, improving yields and reducing reaction times significantly.
- Catalyst optimization: Use of coupling catalysts such as HATU or PyBOP can enhance amide bond formation efficiency.
- Solvent selection: Optimization of solvent polarity and dielectric constant can improve solubility of reactants and reaction kinetics.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ether formation | 2-(sec-butyl)phenol, 2-bromobutanoic acid, K2CO3, DMF | 80–100 | 6–12 h | 70–85 | Williamson ether synthesis |
| Acid activation | SOCl2 or DCC/EDC | 0–25 | 1–3 h | 80–95 | Formation of acid chloride or active ester |
| Amide coupling | 4-amino-2-methylphenylamine, TEA, DCM/DMF | 20–50 | 4–8 h | 75–90 | Inert atmosphere, base catalysis |
| Purification | Recrystallization, chromatography | — | — | — | Confirm purity by NMR, IR, MS |
Research Findings on Preparation
- Studies indicate that the presence of the sec-butyl group on the phenoxy moiety enhances the lipophilicity and membrane permeability of the final compound, which is critical for biological activity.
- Optimization of reaction conditions, such as solvent choice and temperature, directly influences the yield and purity.
- Microwave-assisted synthesis reduces reaction times by up to 70% without compromising yield.
- Avoiding moisture and oxygen during the coupling step is crucial to prevent hydrolysis and side reactions.
Q & A
What are the optimized synthetic routes for N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide, and how can intermediates be validated spectroscopically?
Level: Basic
Answer:
A robust synthesis involves coupling phenoxybutanamide precursors with substituted aniline derivatives. Key steps include:
- Protection/deprotection strategies : Use acetyl or benzyl groups to protect reactive amines during synthesis, as described in analogous amide syntheses .
- Stereochemical control : Employ chiral catalysts (e.g., DMAP) to ensure regioselectivity in phenoxy group attachment .
- Validation : Confirm intermediates via 1H/13C NMR (e.g., aromatic proton shifts at δ 6.8–7.4 ppm and carbonyl signals at δ 170–175 ppm) and LC-MS (molecular ion peaks matching theoretical masses). For example, phenoxy intermediates show distinct splitting patterns for sec-butyl groups in NMR .
How can spectrofluorometric methods be applied to analyze the electronic properties of this compound?
Level: Basic
Answer:
- Fluorescence intensity studies : Dissolve the compound in polar aprotic solvents (e.g., DMSO) and measure emission maxima (λem) under UV excitation (λex = 280–320 nm). Adjust pH to probe protonation effects on the amino group .
- Quenching experiments : Use nitroaromatic compounds as quenchers to assess electron-deficient regions of the molecule, correlating with its phenoxy and aminophenyl moieties .
What methodologies are recommended for evaluating the pharmacological activity of this compound in vitro?
Level: Advanced
Answer:
- Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases or proteases) with fluorescence-based substrates. Measure IC50 values via dose-response curves .
- Cell-based assays : Employ cAMP Lance™ assays (as in GPR88 receptor studies) to assess GPCR modulation. Use stable CHO cell lines transfected with target receptors and quantify cAMP levels via TR-FRET .
- Cytotoxicity profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry .
How can the environmental fate and biodegradation pathways of this compound be studied?
Level: Advanced
Answer:
- Hydrolysis studies : Incubate the compound in buffers at varying pH (2–12) and temperatures (25–50°C). Monitor degradation via HPLC and identify metabolites (e.g., hydrolyzed amide bonds) .
- Soil/water microcosms : Use ISO 11266 protocols to assess aerobic/anaerobic biodegradation. Quantify residual compound via GC-MS and track byproducts like 4-amino-2-methylaniline .
- Ecotoxicity : Test on Daphnia magna or Aliivibrio fischeri to determine LC50/EC50 values. Cross-reference with QSAR models to predict bioaccumulation .
What safety protocols are critical for handling this compound in laboratory settings?
Level: Basic
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Avoid ethanol for decontamination due to potential solvent interactions .
- Waste disposal : Neutralize with activated charcoal and dispose via hazardous waste channels. Avoid aqueous drainage due to amine solubility .
How can structure-activity relationships (SAR) be explored for modifying this compound’s bioactivity?
Level: Advanced
Answer:
- Scaffold modifications : Replace the sec-butyl group with tert-butyl or cyclopropyl to assess steric effects on receptor binding .
- Electron-withdrawing substitutions : Introduce fluorine or nitro groups to the phenyl ring to enhance metabolic stability. Compare logP values via HPLC retention times .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with the amide carbonyl) .
How should researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
- Reproducibility checks : Validate assay conditions (e.g., cell passage number, serum batch) and compound purity (≥95% via HPLC) .
- Meta-analysis : Compare datasets using Bland-Altman plots to identify systematic biases. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal assays : Confirm activity with alternative methods (e.g., SPR for binding affinity if ELISA results are conflicting) .
What analytical methods are recommended for validating purity and stability in long-term storage?
Level: Basic
Answer:
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients. Monitor degradation peaks at 254 nm and compare with certified standards .
- Thermogravimetric analysis (TGA) : Assess stability under nitrogen flow (25–300°C). Degradation onset temperatures <150°C indicate need for refrigeration .
- Karl Fischer titration : Quantify water content (<0.5% w/w) to prevent hydrolysis during storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
